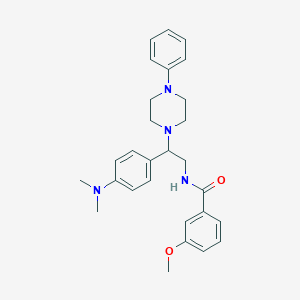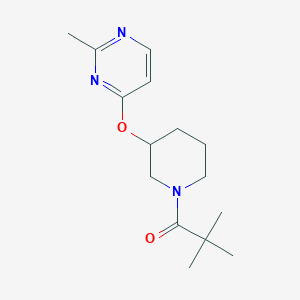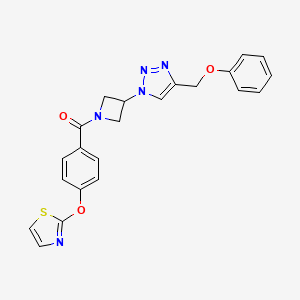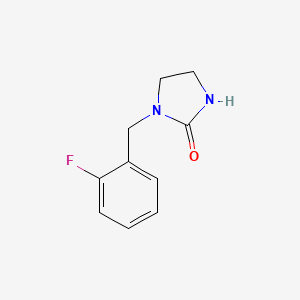
methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is a compound that is structurally related to various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related structures discussed in the papers suggest that it may have interesting chemical and biological properties worth exploring. For instance, the synthesis and study of similar compounds with sulfanyl groups and carboxylate esters have been reported, which could provide insights into the reactivity and potential applications of methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of related compounds often involves alkylation reactions, as seen in the preparation of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are synthesized by alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate . This suggests that a similar synthetic route could be employed for methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate, potentially using an appropriate indole precursor and a methylsulfanyl donor under controlled conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate often features interesting geometries and intermolecular interactions. For example, the carboxyl group in 3-carboxymethyl-1H-indole-4-carboxylic acid is nearly coplanar with the indole ring system, which could influence the electronic properties and reactivity of the molecule . Additionally, the presence of a methylsulfanyl group could introduce steric and electronic effects that impact the overall molecular conformation.
Chemical Reactions Analysis
Compounds with sulfanyl groups and carboxylate functionalities are known to participate in various chemical reactions. The presence of a methylsulfanyl group could act as an activating group for certain transformations, such as enzymatic hydrolysis, as observed in the kinetic resolution of related dihydropyridines . This indicates that methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate may also undergo specific reactions that exploit the reactivity of the sulfanyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate can be inferred from studies on similar molecules. For instance, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid reveal how solvent molecules can influence the crystal packing and hydrogen bonding patterns . Additionally, the electronic structure and spectral features of methyl 1H-indol-5-carboxylate have been investigated using density functional theory, which could provide a basis for understanding the electronic properties of methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate . The effects of different solvents on the geometry and intermolecular interactions of such compounds are also of interest, as they can significantly alter the compound's behavior in various environments .
Aplicaciones Científicas De Investigación
Enantioselective Kinetic Resolution
Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, closely related to Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate, have been utilized in studies focusing on enantioselective kinetic resolution. This process is catalyzed by Candida antarctica lipase B and has shown significant enantiomeric excess in the target products, indicating potential applications in the preparation of chiral compounds (Andzans et al., 2013).
Regioselective Synthesis
Research has also been conducted on the regioselective synthesis of 2-oxonicotonic acids and methyl nicotinates using derivatives of Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate. This synthesis pathway highlights the compound’s utility in generating structurally diverse molecules, potentially useful in various chemical and pharmaceutical applications (Pratap et al., 2007).
Synthesis of Constrained Tryptophan Derivatives
The compound has been used in the synthesis of novel, conformationally constrained tryptophan analogues. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the structural aspects of biologically active molecules (Horwell et al., 1994).
Anti-cancer Activity
Certain methyl indole-3-carboxylate derivatives, closely related to Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate, have been synthesized and investigated for their anti-cancer activity. These compounds, including methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).
Synthesis of Pyridine Derivatives
The compound has been used in the efficient synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates. This demonstrates its versatility in chemical synthesis, particularly in creating compounds with potential applications in various fields, including medicinal chemistry (Shtaitz et al., 2020).
Nanoliposome Encapsulation for Antitumoral Applications
A study has explored the encapsulation of a fluorescent indole derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, in nanoliposomes for antitumoral applications. This research signifies the compound's potential in drug delivery systems and cancer therapy (Abreu et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as methylthioinosine, have been found to target enzymes like purine nucleoside phosphorylase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of enzymatic hydrolysis . This involves the breaking of a bond in the molecule using water, which could lead to changes in the target molecule’s structure and function .
Biochemical Pathways
Compounds with similar structures, such as indole-3-acetic acid methyltransferase, have been found to modulate homeostasis in plant tissues through methylation . This suggests that the compound could potentially influence similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 6-methylnicotine, have been found to be absorbed into the blood and cross the blood-brain barrier . This suggests that the compound could potentially have similar pharmacokinetic properties.
Result of Action
Based on its structural similarity to other compounds, it may lead to changes in the structure and function of its target molecules, potentially influencing various biological processes .
Action Environment
Similar compounds, such as desmetryn, have been found to be volatile and have high aqueous solubility . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of water.
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes avoiding inhalation, ingestion, or contact with skin or eyes. In case of exposure, appropriate measures such as washing with plenty of water (for skin or eye contact) or seeking fresh air (for inhalation) should be taken .
Direcciones Futuras
The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its indole ring structure is present in many natural products and pharmaceuticals, suggesting potential biological activity. Future research could explore its synthesis, reactivity, potential biological activity, and possible applications .
Propiedades
IUPAC Name |
methyl 6-methylsulfanyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10-5-7-3-4-8(15-2)6-9(7)12-10/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPUEXDDQAFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)
![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)


![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)
![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)
![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)


![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)